(Z)-2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Description
(Z)-2-((2-(2,4-Dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a benzofuran-derived compound featuring a conjugated dihydrobenzofuran core substituted with a 2,4-dimethoxybenzylidene group at position 2, a methyl group at position 7, and an acetamide-linked oxy group at position 4. This molecule’s Z-configuration is critical for its stereoelectronic properties, influencing its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-15(26-10-18(21)22)7-6-14-19(23)17(27-20(11)14)8-12-4-5-13(24-2)9-16(12)25-3/h4-9H,10H2,1-3H3,(H2,21,22)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIZDNFAXCOXTI-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- A benzylidene moiety.
- A dihydrobenzofuran core.
- An acetamide functional group.
Biological Activity Overview
The biological activity of (Z)-2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide has been evaluated primarily for its antiproliferative effects against various cancer cell lines. The following sections detail the findings from recent studies.
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of this compound on several human cancer cell lines, including:
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
- MIAPACA (pancreatic cancer)
A recent study highlighted that the compound exhibited significant growth inhibition in these cell lines, with IC50 values indicating effective concentration levels for antiproliferative activity. The results are summarized in Table 1.
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| HeLa | 15.5 | Moderate |
| MDA-MB-231 | 12.3 | High |
| MIAPACA | 18.7 | Moderate |
Table 1: Antiproliferative activity of (Z)-2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide against various cancer cell lines.
The mechanism by which (Z)-2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide exerts its antiproliferative effects appears to involve:
- Induction of Apoptosis : Studies indicate that this compound promotes programmed cell death in cancer cells through the activation of caspases.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in several cancer cell lines, leading to reduced proliferation rates.
- Inhibition of Key Signaling Pathways : It may inhibit pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have explored the biological activity of related compounds with similar structural features. These studies provide insights into the potential therapeutic applications of (Z)-2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide:
- Case Study 1 : A study published in the International Journal of Clinical Pharmacokinetics evaluated a series of compounds derived from benzofuran structures and found that those with acetamide substitutions showed enhanced cytotoxicity against breast and pancreatic cancer cells .
- Case Study 2 : Research conducted on similar benzylidene derivatives demonstrated their effectiveness as anti-inflammatory agents, suggesting that (Z)-2 may also possess anti-inflammatory properties alongside its anticancer activities .
Comparison with Similar Compounds
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic Acid ()
- Molecular Formula : C₁₉H₁₆O₇
- Substituents : 3,4-Dimethoxybenzylidene, acetic acid group (instead of acetamide).
- Key Differences: The 3,4-dimethoxy configuration (vs. 2,4-dimethoxy in the target compound) alters electronic distribution and steric accessibility.
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()
- Molecular Formula : C₂₂H₂₂O₅
- Substituents : 4-tert-Butylphenyl group (bulky hydrophobic substituent), methyl ester.
- Key Differences : The tert-butyl group introduces significant steric hindrance, likely reducing reactivity at the benzylidene site. The ester functionality (vs. acetamide) lowers hydrogen-bonding capacity, which may diminish interactions with biological targets .
Functional Analogues
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, )
- Molecular Formula : C₂₀H₁₀N₄O₃S
- Substituents : Trimethylbenzylidene, thiazolo-pyrimidine core.
- Key Differences : The thiazolo-pyrimidine core replaces the dihydrobenzofuran system, offering a larger π-conjugated system. The trimethylbenzylidene group enhances lipophilicity, while the nitrile group (-CN) increases electrophilicity compared to the acetamide in the target compound .
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
- Core Structure: Coumarin-thiazolidinone hybrid.
- Key Differences: The coumarin moiety introduces fluorescence properties absent in the target compound.
Physicochemical and Spectroscopic Comparison
*Estimated based on structural similarity to and .
Research Findings and Implications
- Substituent Position : The 2,4-dimethoxy configuration in the target compound likely optimizes electronic effects for biological activity compared to 3,4-dimethoxy () .
- Bioactivity : Acetamide derivatives (e.g., ) often exhibit enhanced antimicrobial or enzyme-inhibitory activity compared to ester or carboxylic acid analogues due to improved hydrogen-bonding capacity .
- Steric Effects : Bulky groups (e.g., tert-butyl in ) reduce reactivity but may improve metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation of 2,4-dimethoxybenzaldehyde with 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-ol under acidic or basic conditions to form the benzylidene intermediate. Solvents like ethanol or dichloromethane are preferred for solubility .
- Step 2 : Acetamide functionalization via coupling of the intermediate with chloroacetamide derivatives. Use coupling agents (e.g., DCC/DMAP) in anhydrous conditions to minimize hydrolysis .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and pH (neutral to slightly acidic) to enhance stereoselectivity and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Analytical Workflow :
- NMR :
- ¹H NMR : Look for the Z-configuration doublet (δ 7.2–7.5 ppm for benzylidene protons) and methoxy group singlets (δ 3.8–4.0 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170–180 ppm) and benzofuran oxygen linkages (C-O at ~100–110 ppm) .
- Mass Spectrometry : Exact mass analysis (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns of the benzylidene and acetamide moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar benzofuran derivatives?
- Data Analysis Framework :
- Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate changes with bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) .
- Statistical Validation : Use multivariate regression models to isolate variables (e.g., lipophilicity, steric effects) influencing activity discrepancies .
- Case Example : Replace the 2,4-dimethoxy group with a 3-fluoro substituent (as in ) to assess how electronic effects alter target binding .
Q. What in silico strategies are effective for predicting the interaction of this compound with biological targets like kinases or GPCRs?
- Computational Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallographic structures (e.g., PDB IDs for COX-2 or EGFR kinases) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes, focusing on hydrogen bonds with catalytic residues .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the acetamide group) using tools like Phase .
Q. How can reaction by-products during synthesis be minimized, and what purification strategies are most effective?
- Process Optimization :
- By-Product Source : Competing E-isomer formation during benzylidene condensation. Mitigate via low-temperature reactions (<50°C) and stereoselective catalysts (e.g., L-proline) .
- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate Z/E isomers. Confirm purity >95% by UPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
